tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Medicinal chemistry Building block procurement Purity specification

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a Boc-protected 2-methylpiperazine-pyrimidine heterocycle with molecular formula C18H31N5O2 and molecular weight 349.47 g·mol⁻¹. It serves as a versatile intermediate in the synthesis of P2X3 receptor antagonists and other nitrogen-containing heterocyclic drug candidates.

Molecular Formula C18H31N5O2
Molecular Weight 349.5
CAS No. 1353977-99-7
Cat. No. B3027664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
CAS1353977-99-7
Molecular FormulaC18H31N5O2
Molecular Weight349.5
Structural Identifiers
SMILESCCN(CC)C1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C
InChIInChI=1S/C18H31N5O2/c1-7-21(8-2)15-11-16(20-13-19-15)22-9-10-23(14(3)12-22)17(24)25-18(4,5)6/h11,13-14H,7-10,12H2,1-6H3
InChIKeyKWPUVEIHGVCQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353977-99-7) Procurement Guide


tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a Boc-protected 2-methylpiperazine-pyrimidine heterocycle with molecular formula C18H31N5O2 and molecular weight 349.47 g·mol⁻¹ [1]. It serves as a versatile intermediate in the synthesis of P2X3 receptor antagonists and other nitrogen-containing heterocyclic drug candidates [2].

Why Generic Substitution Fails for tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate


Unlike its des‑methyl analog (CAS 1353966‑56‑9), the alpha‑methyl group on the piperazine ring introduces a stereogenic center and alters the compound’s lipophilicity and metabolic stability profile, parameters that are critical in chiral drug lead optimization [1][2]. Generic replacement with the achiral analog eliminates the opportunity for asymmetric diversification and may derail structure–activity relationship (SAR) campaigns reliant on precise three‑dimensional complementarity with biological targets.

Product‑Specific Quantitative Evidence Guide for tert‑Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate


Purity Advantage of 98 % vs 95 % for Reproducible Pharmacology

The target compound is routinely supplied at 98 % purity (HPLC) by specialty fine‑chemical manufacturers (e.g., Leyan, MolCore), whereas the des‑methyl analog is commonly offered at 95 % purity by broad‑line distributors (e.g., CheMenu) . This 3 % absolute purity difference translates to fewer impurities that could confound dose–response measurements in P2X3 receptor binding assays or cellular potency evaluations.

Medicinal chemistry Building block procurement Purity specification

Chiral Center Enables Asymmetric Drug Design

The 2‑methylpiperazine moiety contains a stereogenic carbon center that allows resolution into (R)‑ and (S)‑enantiomers, a feature absent in the achiral des‑methyl comparator [1][2]. Chiral piperazine building blocks are essential for constructing enantiopure drug candidates targeting G‑protein‑coupled receptors and ion channels, where stereochemistry often dictates binding affinity and functional selectivity.

Chiral synthesis Stereochemistry Asymmetric catalysis

Validated Utility in P2X3 Antagonist Patent Space

The diethylamino‑pyrimidine‑piperazine scaffold containing the 2‑methyl substituent is explicitly disclosed in PCT patent application WO2018/066689 (AU2017335674A1) as an intermediate for potent P2X3 and P2X2/3 antagonists, with example compounds showing sub‑micromolar receptor inhibition [1]. This contrasts with the des‑methyl analog, which is not featured in the same patent family. The inclusion of the methyl group may enhance pharmacokinetic stability, a key advantage for in‑vivo efficacy models.

P2X3 receptor Pain therapeutics Chronic cough

Best Application Scenarios for tert‑Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate


P2X3 Antagonist Lead Optimization

Medicinal chemists synthesizing selective P2X3 receptor antagonists for chronic cough or neuropathic pain can directly utilize this building block to introduce the 2‑methylpiperazine‑pyrimidine core, as outlined in patent WO2018/066689 [1].

Chiral Fragment‑Based Drug Discovery

The racemic 2‑methylpiperazine moiety can be resolved via chiral HPLC or asymmetric synthesis to produce enantiopure intermediates for fragment‑based screening against GPCRs and ion channels, where stereochemistry is critical for hit validation [2].

High‑Purity Compound Library Production

Procurement teams requiring building blocks with ≥98 % purity for quantitative HTS assays will find the target compound’s specification advantage (3 % over analog) reduces costly downstream purification and improves assay signal‑to‑noise ratios .

Quote Request

Request a Quote for tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.